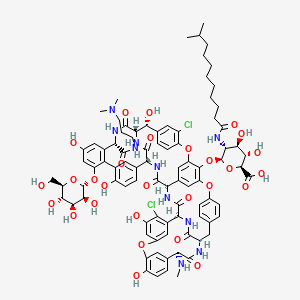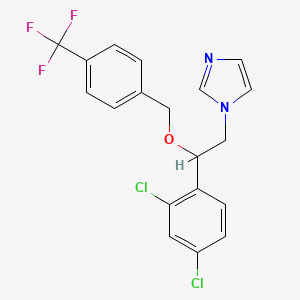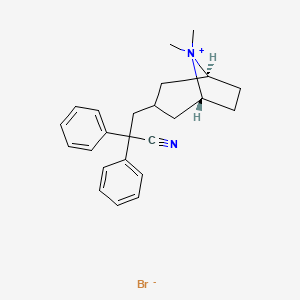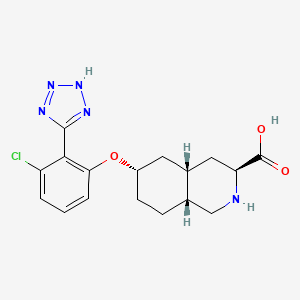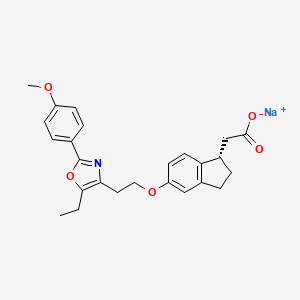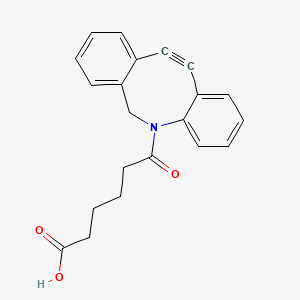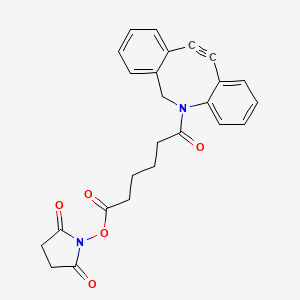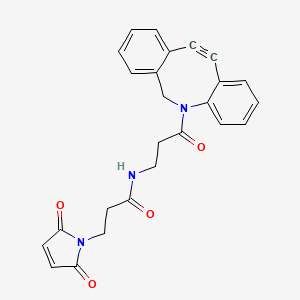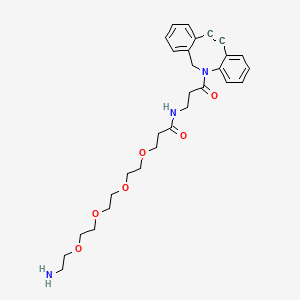
Deacetylanisomycin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deacetylanisomycin hydrochloride is a biochemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Stereoselective Synthesis : Deacetylanisomycin hydrochloride's synthesis has been achieved through various methods. Hutin, Haddad, and Larchevêque (2000) described a concise synthesis via stereocontrolled reductive alkylation derived from tartaric acid (Hutin, Haddad, & Larchevêque, 2000). Additionally, Merino et al. (2003) achieved stereoselective synthesis from a nitrone derived from L-threose (Merino et al., 2003).
Chemical Stability Analysis : The stability of anisomycin, which degrades into deacetylanisomycin, was analyzed under various stress conditions by Tolić et al. (2018), indicating its high instability under certain conditions (Tolić et al., 2018).
Electrochemical Behavior : Investigated by Tolić et al. (2015), the electrochemical behavior of anisomycin on a gold electrode provided insights into its applications in medicinal chemistry, especially in relation to its hydrolysis product deacetylanisomycin (Tolić et al., 2015).
Biomedical Implications
HDAC Inhibition and Genetic Regulation : Studies like those by Becher et al. (2016) and Schölz et al. (2015) have shown that histone deacetylase inhibitors (HDACIs), which can include deacetylanisomycin derivatives, play significant roles in gene expression regulation and have implications in cancer therapy (Becher et al., 2016); (Schölz et al., 2015).
Potential in Cancer Therapy : Research by Haggarty et al. (2003) and Suraweera et al. (2018) suggests that derivatives of deacetylanisomycin, as HDAC inhibitors, have potential applications in cancer treatment, particularly in combination therapies (Haggarty et al., 2003); (Suraweera, O'Byrne, & Richard, 2018).
Role in Immune Regulation : The work by Shakespear et al. (2011) highlights the role of HDACs, potentially modulated by deacetylanisomycin derivatives, in regulating immune responses, offering insights into their therapeutic applications in inflammation and immunity (Shakespear, Halili, Irvine, Fairlie, & Sweet, 2011).
Eigenschaften
CAS-Nummer |
1963-47-9 |
|---|---|
Molekularformel |
C12H18ClNO3 |
Molekulargewicht |
259.73 |
IUPAC-Name |
3,4-Pyrrolidinediol, 2-((4-methoxyphenyl)methyl)-, hydrochloride, (2R-(2alpha,3alpha,4beta))- |
InChI |
InChI=1S/C12H17NO3.ClH/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10;/h2-5,10-15H,6-7H2,1H3;1H/t10-,11+,12+;/m1./s1 |
InChI-Schlüssel |
IXNBCFNTSIHJPF-FVDRTDNTSA-N |
SMILES |
O[C@H]1[C@@H](CC2=CC=C(OC)C=C2)NC[C@@H]1O.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Deacetylanisomycin hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



